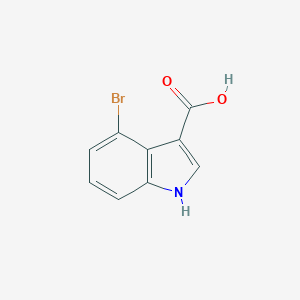

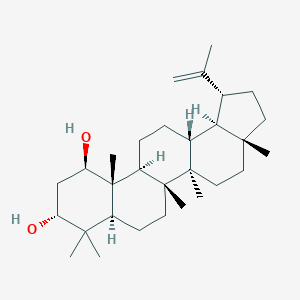

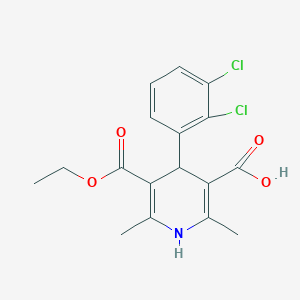

Ácido 4-bromo-1H-indol-3-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including those with carboxylic acid groups, often starts from indoles having a halogen group at the desired position on an indole ring. A facile synthesis route for indolecarboxylic acids from 2-bromoaniline derivatives has been reported, highlighting the strategic importance of bromination in achieving the desired structural framework (Kasahara et al., 2007). Additionally, the synthesis of novel indole derivatives through various reactions, including the Ullmann reaction and the use of bromobenzene, has been described, underscoring the versatility of synthesis approaches for such compounds (Unangst, Connor, & Stabler, 1987).

Molecular Structure Analysis

The crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers, with these dimers linked into a sheet structure through peripheral intermolecular hydrogen bonds. This structural analysis provides insight into the molecular arrangement and the stabilizing interactions present in such compounds (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including selective coupling reactions catalyzed by Rh(III), demonstrating the reactivity of the indole nucleus towards electrophilic addition and C-H activation. Such studies elucidate the chemical behavior of indole compounds under different catalytic conditions (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of indole derivatives can be influenced by their molecular structure. For example, the crystal structures of various bromoindoles, including those related to 4-bromo-1H-indole-3-carboxylic acid, can exhibit unique isomorphous series, affecting their melting points and stability. Understanding these physical properties is crucial for the practical application and handling of these compounds (Carman, Kennard, Venzke, & Smith, 1999).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as their stability, reactivity, and transformation potential, are of paramount importance. Indole-N-carboxylic acids and derived indole-N-carboxamides, for instance, have been widely utilized in organic synthesis, highlighting the synthetic versatility and potential of indole-based compounds in creating biologically active molecules (Zeng, Lin, & Cui, 2020).

Aplicaciones Científicas De Investigación

Actividad herbicida

Los derivados del ácido indol-3-carboxílico se han estudiado por su potencial como herbicidas . Estos compuestos actúan como antagonistas de la proteína receptora de auxina TIR1, que juega un papel crucial en la regulación del crecimiento de las plantas y el control de las malezas . Los compuestos sintetizados demostraron efectos de inhibición significativos en las raíces y los brotes de la colza dicotiledónea y la hierba de corral monocotiledónea .

Síntesis del ácido clavicíptico

El 4-bromoindol se usa en la síntesis del ácido clavicíptico , un alcaloide del cornezuelo de centeno. Los alcaloides del cornezuelo de centeno son una clase de compuestos derivados de un grupo de hongos conocidos como hongos del cornezuelo de centeno. Tienen una variedad de actividades biológicas y se han utilizado en medicina por sus efectos en el sistema nervioso.

Síntesis de 4-bromodeshidrotriptófano

El 4-bromoindol también se puede utilizar para sintetizar 4-bromodeshidrotriptófano . El deshidrotriptófano es un derivado del aminoácido triptófano y se puede utilizar en el estudio de la estructura y función de las proteínas.

Actividad antiviral

Los derivados del indol han demostrado potencial como agentes antivirales . Por ejemplo, los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido-carboxilato han demostrado actividad inhibitoria contra la influenza A .

Actividad antiinflamatoria

Los derivados del indol también se han estudiado por sus propiedades antiinflamatorias . La inflamación es una respuesta biológica compleja a estímulos dañinos, y los compuestos que pueden modular esta respuesta tienen aplicaciones terapéuticas potenciales.

Actividad anticancerígena

Los derivados del indol se han investigado por su actividad anticancerígena . Estos compuestos pueden interactuar con varios objetivos y vías celulares involucrados en el desarrollo y la progresión del cáncer <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Bromo-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

4-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQQLCJFHKJARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553666 | |

| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110811-31-9 | |

| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)